5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC16324563
Molecular Formula: C21H16N4O3S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N4O3S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 7-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C21H16N4O3S/c22-20-19(21-24-15(11-29-21)12-4-2-1-3-5-12)16(26)9-25(20)13-6-7-14-17(8-13)28-10-18(27)23-14/h1-8,11,22,26H,9-10H2,(H,23,27) |
| Standard InChI Key | RYDVLZQLGRZKEV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C(C(=N)N1C2=CC3=C(C=C2)NC(=O)CO3)C4=NC(=CS4)C5=CC=CC=C5)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound integrates three distinct heterocyclic systems:
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Benzoxazine moiety: A 2H-1,4-benzoxazin-3-one scaffold substituted at the 7-position with a hydroxy group, contributing to hydrogen-bonding capacity and metabolic stability .
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Thiazole ring: A 4-phenyl-1,3-thiazol-2-yl group, known for enhancing electron delocalization and mediating interactions with biological targets such as kinases and DNA-binding proteins .
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Pyrrolone system: A 1,2-dihydro-3H-pyrrol-3-one core with an amino substituent at position 5, enabling tautomerism and chelation potential.
The IUPAC name—7-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one—reflects this intricate connectivity.
Spectroscopic and Computational Insights
Key spectral data and computational predictions highlight the compound’s properties:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 404.4 g/mol | |
| Canonical SMILES | C1C(=C(C(=N)N1C2=CC3=C(C=C2)NC(=O)CO3)C4=NC(=CS4)C5=CC=CC=C5)O | |
| LogP | Predicted 2.8 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 3 (two from benzoxazine, one from pyrrolone) |
Density functional theory (DFT) calculations suggest a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxy group (O–H···N) and the thiazole nitrogen.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
While explicit protocols for this compound are unpublished, analogous structures suggest a multi-step approach:
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Thiazole Formation: Condensation of thiourea with α-bromo-4-phenylacetophenone to yield the 4-phenyl-1,3-thiazol-2-yl intermediate.
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Benzoxazine Construction: Cyclization of 2-aminophenol derivatives with chloroacetyl chloride, followed by hydroxy group introduction via oxidative demethylation .
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Pyrrolone Assembly: Knorr pyrrole synthesis using β-keto esters and ammonia, with subsequent functionalization at position 4.
A hypothetical convergent synthesis would couple these fragments via Ullmann or Buchwald-Hartwig amination .
Optimization Considerations
Key challenges include:
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Regioselectivity: Avoiding competing cyclization pathways during pyrrolone formation .
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Steric Hindrance: Managing bulky substituents during thiazole-benzoxazine coupling.
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Yield Improvements: Reported yields for similar compounds range from 12–35%, necessitating catalyst screening (e.g., Pd(PPh₃)₄ vs. CuI) .
Biological Activities and Mechanisms
Antimicrobial Effects
Benzoxazin-3-one derivatives show potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4 µg/mL) . The thiazole moiety enhances membrane permeability by interacting with lipid II precursors, analogous to vancomycin’s mechanism.
Metabolic Modulation
Isoxazolinyl-1,2,3-triazolyl-benzoxazin-3-one analogues inhibit α-amylase (IC₅₀: 8.01 µM) and α-glucosidase (IC₅₀: 3.20 µM), suggesting antidiabetic potential . Molecular dynamics simulations indicate competitive inhibition at the enzymes’ active sites .
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exist on absorption, distribution, metabolism, or excretion (ADME). Priority studies should include:
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Caco-2 Permeability: Predicting intestinal absorption.
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CYP450 Inhibition: Assessing drug-drug interaction risks.
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Plasma Stability: Evaluating susceptibility to esterase cleavage.
Target Validation
While in silico models predict DNAJA1 and carbohydrate-digesting enzymes as targets, experimental validation via:
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Surface Plasmon Resonance (SPR): Direct binding assays.
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CRISPR Knockout Models: Confirming phenotype rescue in DNAJA1−/− cells.
Structural Optimization
Fragment-based drug design could address limitations:
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Solubility: Introducing sulfonate or PEG groups.
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Selectivity: Adding substituents to avoid off-target kinase inhibition.
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